2-Amino-3-methyloctahydro-1H-inden-1-ol
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Overview
Description
2-Amino-3-methyloctahydro-1H-inden-1-ol is a chemical compound with a unique structure that includes an indane backbone. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure features an amino group and a hydroxyl group, which contribute to its reactivity and potential utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-methyloctahydro-1H-inden-1-ol can be achieved through several methods. One common approach involves the reduction of a precursor compound, such as 2-nitro-3-methyloctahydro-1H-inden-1-one, using a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions, with the temperature maintained around 25-30°C and the pressure at 1-2 atm.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The precursor compound can be fed into a reactor where it undergoes hydrogenation in the presence of a suitable catalyst. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-methyloctahydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether at low temperatures.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydroxide (NaOH) at elevated temperatures.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted indane derivatives.
Scientific Research Applications
2-Amino-3-methyloctahydro-1H-inden-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-3-methyloctahydro-1H-inden-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2,3-dihydro-1H-inden-1-ol: Similar structure but lacks the methyl group.
1-(Aminomethyl)-2,3-dihydro-1H-inden-1-ol: Contains an aminomethyl group instead of an amino group.
3-(2-Aminoethyl)-1-methyl-1H-indol-5-ol: Features an indole backbone with different functional groups.
Uniqueness
2-Amino-3-methyloctahydro-1H-inden-1-ol is unique due to the presence of both an amino group and a hydroxyl group on an indane backbone, which provides distinct reactivity and potential applications compared to similar compounds. Its specific structure allows for unique interactions with biological molecules and synthetic versatility in organic chemistry.
Properties
CAS No. |
62210-21-3 |
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Molecular Formula |
C10H19NO |
Molecular Weight |
169.26 g/mol |
IUPAC Name |
2-amino-3-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-inden-1-ol |
InChI |
InChI=1S/C10H19NO/c1-6-7-4-2-3-5-8(7)10(12)9(6)11/h6-10,12H,2-5,11H2,1H3 |
InChI Key |
BFVWZCIUYHQGNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CCCCC2C(C1N)O |
Origin of Product |
United States |
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